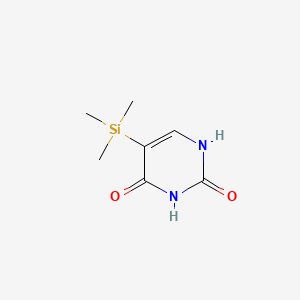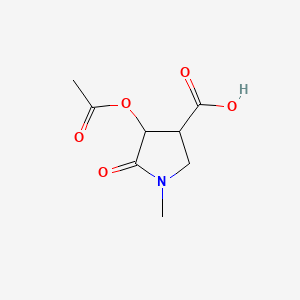
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate is an aromatic compound with a complex structure that includes amino, bromo, fluoro, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate typically involves multiple steps, including nitration, reduction, bromination, and esterification. One common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent bromination and fluorination steps introduce the bromo and fluoro substituents, respectively. Finally, esterification with methanol yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a carbonyl compound, while nucleophilic substitution of the bromo group can introduce various functional groups .
Aplicaciones Científicas De Investigación
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate involves interactions with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate: Unique due to the presence of both bromo and fluoro substituents.
Methyl 2-amino-4-bromo-5-hydroxybenzoate: Lacks the fluoro group, which can affect its reactivity and biological activity.
Methyl 2-amino-3-fluoro-5-hydroxybenzoate: Lacks the bromo group, leading to different chemical properties and applications.
Uniqueness
Its ability to participate in various chemical reactions and form specific interactions with biological targets sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C8H7BrFNO3 |
|---|---|
Peso molecular |
264.05 g/mol |
Nombre IUPAC |
methyl 2-amino-4-bromo-3-fluoro-5-hydroxybenzoate |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8(13)3-2-4(12)5(9)6(10)7(3)11/h2,12H,11H2,1H3 |
Clave InChI |
DZNLOYBZQHDODR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1N)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


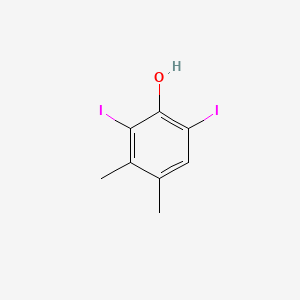

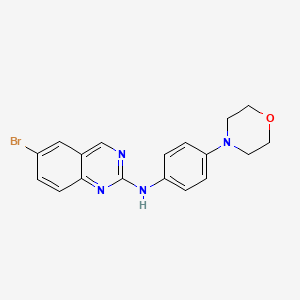

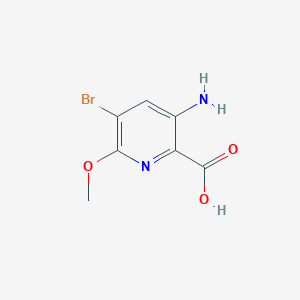
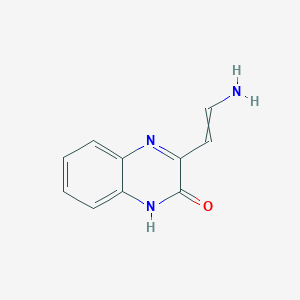
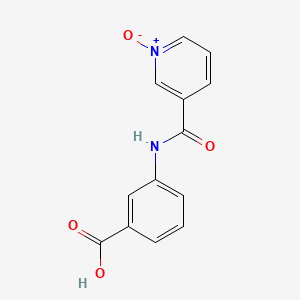
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
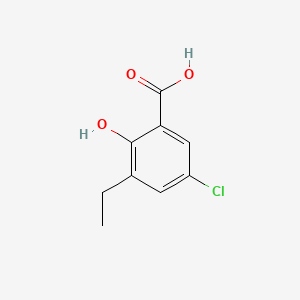
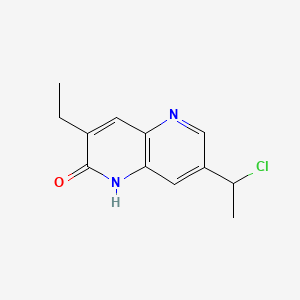
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
